molecular formula C24H16BrN B1374984 3-Bromo-6,9-diphenyl-9H-carbazole CAS No. 1160294-85-8

3-Bromo-6,9-diphenyl-9H-carbazole

Cat. No.: B1374984
CAS No.: 1160294-85-8
M. Wt: 398.3 g/mol
InChI Key: JBEQRROTSDUCGC-UHFFFAOYSA-N
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Description

3-Bromo-6,9-diphenyl-9H-carbazole is a chemical compound with the CAS Number: 1160294-85-8 . It has a molecular weight of 398.3 .


Synthesis Analysis

The synthesis of carbazole derivatives like this compound has been a topic of interest due to their important photochemical and thermal stability and good hole-transport ability . Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .


Molecular Structure Analysis

The molecular structure of this compound is C24H16BrN . It is an isomer to 2-Bromo-9H-carbazole with the only difference being that 9H-carbazole is mono-brominated at the 3-position .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The bromo-substituents enable 3,6-dbromo-9- (2-ethylhexyl)-9H-carbazole to undergo facile reactions, including Suzuki coupling reactions and Kumada polymerisation .


Physical and Chemical Properties Analysis

This compound has a melting point of 143.0 to 147.0 °C and a predicted boiling point of 564.2±32.0 °C . It has a predicted density of 1.32±0.1 g/cm3 .

Scientific Research Applications

Photophysical Properties and Organic Light Emitting Diodes (OLEDs)

  • Photophysical Properties : Compounds similar to 3-Bromo-6,9-diphenyl-9H-carbazole, with electron withdrawing groups, exhibit significant red shifts in absorption and emission maxima. These properties are critical for developing new photophysical materials (Kremser et al., 2008).
  • OLED Applications : Derivatives of this compound are used in the development of organic light-emitting diodes, specifically as materials for the emissive layer, demonstrating its practical applicability in OLED technology (Liang et al., 2018).

Electrochromic Materials

  • Electrochromic Polymers : Derivatives of this compound are utilized in synthesizing electrochromic polymers with high coloration efficiency and stability. These polymers show promise in applications as electrochromic materials due to their good solubility and film-forming ability (Zhang et al., 2019).

Environmental and Health Studies

  • Emerging Pollutants and Toxicity : Studies have explored the interaction of polyhalogenated carbazoles, like 3-Bromo-9H-carbazole, with human androgen receptors, suggesting potential endocrine-disrupting properties. This is critical for understanding the environmental and health impacts of these compounds (Armas & Apodaca, 2022).

Synthesis and Structural Analysis

  • Synthetic Methods : Research on the synthesis of bromocarbazoles, including derivatives similar to this compound, focuses on methods like direct bromination and characterizing these compounds through various analytical techniques. This is important for the development of new synthetic routes (Ponce et al., 2006).

Optoelectronic Properties

  • Optoelectronic Applications : Carbazole derivatives, similar to this compound, have been investigated for their optoelectronic properties. These compounds are potential candidates for applications in photopolymerization and as dyes or photosensitizers due to their distinct optical properties (Abro et al., 2017).

Safety and Hazards

The safety information for 3-Bromo-6,9-diphenyl-9H-carbazole includes a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319 .

Future Directions

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Properties

IUPAC Name

3-bromo-6,9-diphenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEQRROTSDUCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727807
Record name 3-Bromo-6,9-diphenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160294-85-8
Record name 3-Bromo-6,9-diphenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6,9-diphenylcarbazole
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